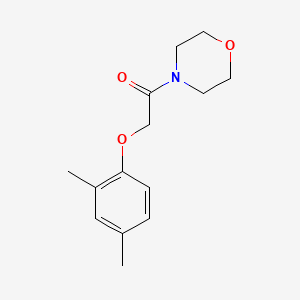![molecular formula C5H7N3O B6232036 N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine CAS No. 777790-99-5](/img/no-structure.png)
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine (NMPH) is an organic compound with a wide range of potential applications in scientific research. It is a nitrogen-containing heterocyclic compound that is used in a variety of synthetic processes, including the synthesis of novel materials, and as a reactant in the synthesis of pharmaceuticals. In addition to its synthetic uses, NMPH has been found to have several biochemical and physiological effects, making it a potentially useful tool for further research.
Wissenschaftliche Forschungsanwendungen
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been used in a variety of scientific research applications, including the synthesis of novel materials, and as a reactant in the synthesis of pharmaceuticals. In addition, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been used in biochemical and physiological studies to investigate its effects on various biological processes. For example, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been used to study the mechanism of action of several enzymes, and to investigate its effects on the metabolism of fatty acids and other lipids. In addition, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been used to study the effects of oxidative stress on cells, and to investigate its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is not fully understood, but it is believed to be related to its ability to interact with various enzymes and other proteins. In particular, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various lipids, drugs, and other compounds. N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has also been found to interact with other proteins involved in cell signaling, and to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and other lipids.
Biochemical and Physiological Effects
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been found to have several biochemical and physiological effects, including the inhibition of several enzymes involved in the metabolism of fatty acids and other lipids. In addition, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has also been found to have an effect on cell proliferation, and to induce apoptosis in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has several advantages as a research tool, including its low cost and ease of synthesis. In addition, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is relatively stable and can be stored for long periods of time without significant degradation. However, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is not particularly soluble in water and must be dissolved in an organic solvent for use in laboratory experiments.
Zukünftige Richtungen
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has a wide range of potential applications in scientific research, and there are several potential future directions for its use. For example, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine could be used to study the effects of oxidative stress on cells, and to investigate its potential therapeutic applications. In addition, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine could be used to study the mechanism of action of various enzymes and other proteins involved in cell signaling, and to investigate its effects on the metabolism of fatty acids and other lipids. Finally, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine could be used to study the effects of various drugs on the body, and to investigate its potential as a drug delivery system.
Synthesemethoden
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is a heterocyclic organic compound that can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of 1-methyl-1H-pyrazole and hydroxylamine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of a cyclic intermediate, which can then be converted to N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine by treatment with an acid. Alternatively, N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can be synthesized from 1-methyl-1H-pyrazole and an aldehyde in the presence of a strong base, such as potassium hydroxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine involves the condensation of 1-methyl-1H-pyrazol-5-yl-hydroxylamine with an aldehyde or ketone in the presence of a catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazol-5-yl-hydroxylamine", "Aldehyde or ketone", "Catalyst" ], "Reaction": [ "1. Dissolve 1-methyl-1H-pyrazol-5-yl-hydroxylamine and aldehyde or ketone in a suitable solvent such as ethanol or methanol.", "2. Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or triethylamine.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool and then filter off any solid material.", "5. Concentrate the filtrate under reduced pressure to obtain the crude product.", "6. Purify the crude product by recrystallization or column chromatography to obtain N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine as a solid." ] } | |
CAS-Nummer |
777790-99-5 |
Produktname |
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




